4-phenyl-4,5-dihydro-1H-pyrazol-3-amine
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Overview
Description
4-phenyl-4,5-dihydro-1H-pyrazol-3-amine is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are five-membered rings containing two adjacent nitrogen atoms. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-4,5-dihydro-1H-pyrazol-3-amine typically involves the reaction of hydrazine derivatives with β-diketones. One common method is the condensation of phenylhydrazine with ethyl acetoacetate, followed by cyclization to form the pyrazole ring . The reaction conditions often include the use of catalysts such as iodine or other acidic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, eco-friendly methodologies, such as the use of heterogeneous catalytic systems, are being explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-phenyl-4,5-dihydro-1H-pyrazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents on the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different biological and chemical properties .
Scientific Research Applications
4-phenyl-4,5-dihydro-1H-pyrazol-3-amine has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators.
Industry: The compound is used in the production of agrochemicals and fluorescent materials.
Mechanism of Action
The mechanism of action of 4-phenyl-4,5-dihydro-1H-pyrazol-3-amine involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways . These interactions can lead to various biological effects, such as anti-inflammatory and antimicrobial activities .
Comparison with Similar Compounds
Similar Compounds
- 3-amino-4,5-dihydro-1-phenylpyrazole
- 3,5-diphenyl-1H-pyrazole derivatives
- 1-phenyl-3-amino-2-pyrazoline
Uniqueness
4-phenyl-4,5-dihydro-1H-pyrazol-3-amine is unique due to its specific structural features and the presence of an amino group at the 3-position. This structural configuration imparts distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
Molecular Formula |
C9H11N3 |
---|---|
Molecular Weight |
161.20 g/mol |
IUPAC Name |
4-phenyl-4,5-dihydro-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H11N3/c10-9-8(6-11-12-9)7-4-2-1-3-5-7/h1-5,8,11H,6H2,(H2,10,12) |
InChI Key |
IZOOARMNEXAIHN-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=NN1)N)C2=CC=CC=C2 |
Origin of Product |
United States |
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